
2-(1,1-dioxothiolan-3-yl)-1-morpholin-4-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-dioxothiolan-3-yl)-1-morpholin-4-ylethanone is a synthetic organic compound that features a tetrahydrothiophene ring with a dioxido group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxothiolan-3-yl)-1-morpholin-4-ylethanone typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable precursor, such as 1,4-dibromobutane with sodium sulfide.
Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxido group. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Ethanone Group: The ethanone group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Morpholine Ring Introduction: Finally, the morpholine ring is attached through a nucleophilic substitution reaction, where morpholine reacts with the intermediate compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially forming sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido group back to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: In the synthesis of polymers and advanced materials with unique properties.
Biological Studies: As a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxothiolan-3-yl)-1-morpholin-4-ylethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxido group and morpholine ring can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(piperidin-4-yl)ethanone: Similar structure but with a piperidine ring instead of morpholine.
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(pyrrolidin-4-yl)ethanone: Similar structure but with a pyrrolidine ring.
Uniqueness
2-(1,1-dioxothiolan-3-yl)-1-morpholin-4-ylethanone is unique due to the presence of both the dioxido group and the morpholine ring, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H17NO4S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C10H17NO4S/c12-10(11-2-4-15-5-3-11)7-9-1-6-16(13,14)8-9/h9H,1-8H2 |
InChI Key |
NMDNPUDWHUYQRP-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CC1CC(=O)N2CCOCC2 |
Canonical SMILES |
C1CS(=O)(=O)CC1CC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


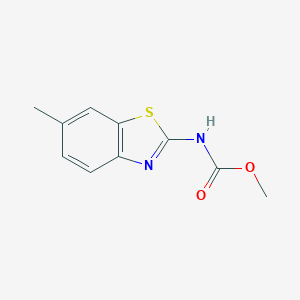
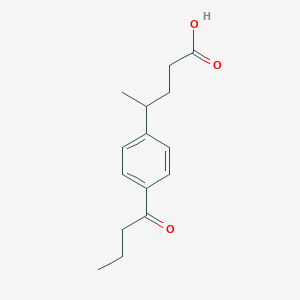
![N-[4-(pentyloxy)benzoyl]valine](/img/structure/B259604.png)
![1-[(4-Chlorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B259609.png)
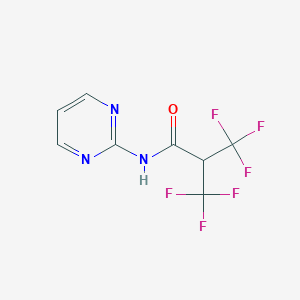
![N-[1-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B259617.png)
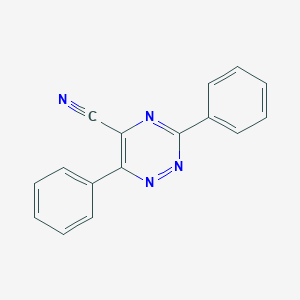
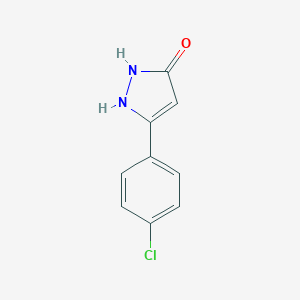
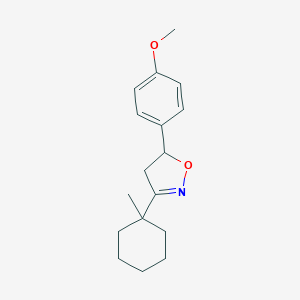
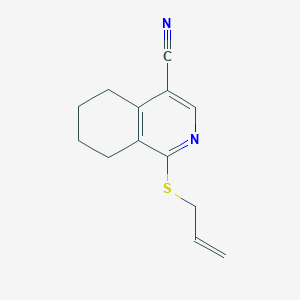
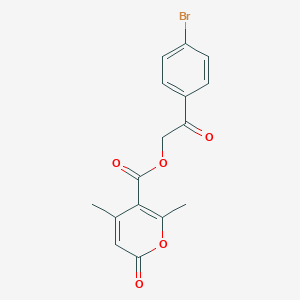
![1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B259629.png)
![Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-](/img/structure/B259630.png)
![N-[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B259633.png)
